molecular formula C2H4Cl3NO B3343186 1-Amino-2,2,2-trichloroethanol CAS No. 507-47-1

1-Amino-2,2,2-trichloroethanol

Cat. No.: B3343186
CAS No.: 507-47-1
M. Wt: 164.41 g/mol
InChI Key: UOUOCWPRMBRIEM-UHFFFAOYSA-N
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Description

1-Amino-2,2,2-trichloroethanol is a chemical compound with the molecular formula C₂H₄Cl₃NO. It is characterized by the presence of an amino group and three chlorine atoms attached to the second carbon of the ethanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2,2,2-trichloroethanol can be synthesized through several methods. One common approach involves the reaction of chloral hydrate with ammonia. The reaction typically proceeds under mild conditions, with the chloral hydrate acting as the source of the trichloromethyl group and ammonia providing the amino group. The reaction can be represented as follows:

CCl3CHO+NH3CCl3CH(NH2)OH\text{CCl}_3\text{CHO} + \text{NH}_3 \rightarrow \text{CCl}_3\text{CH(NH}_2\text{)OH} CCl3​CHO+NH3​→CCl3​CH(NH2​)OH

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where chloral hydrate and ammonia are combined under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2,2,2-trichloroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Amino-2,2,2-trichloroethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-amino-2,2,2-trichloroethanol exerts its effects involves interactions with various molecular targets. For instance, it can modulate ion channels, such as tetrodotoxin-resistant sodium channels, leading to altered neuronal excitability. This modulation occurs through the binding of the compound to specific sites on the ion channels, resulting in changes in their conformation and function .

Comparison with Similar Compounds

    2,2,2-Trichloroethanol: Similar in structure but lacks the amino group.

    Chloral Hydrate: A prodrug that metabolizes to 2,2,2-trichloroethanol.

    Chlorobutanol: Shares similar pharmacological effects but differs in structure.

Uniqueness: 1-Amino-2,2,2-trichloroethanol is unique due to the presence of both an amino group and a trichloromethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-amino-2,2,2-trichloroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl3NO/c3-2(4,5)1(6)7/h1,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUOCWPRMBRIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871706
Record name 1-Amino-2,2,2-trichloroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507-47-1
Record name 1-Amino-2,2,2-trichloroethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=507-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloral ammonia
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-2,2,2-trichloroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-2,2,2-trichloroethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORAL AMMONIA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F55PY10L97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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